![molecular formula C21H21FO2S B12598878 2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-59-4](/img/structure/B12598878.png)
2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound that features a fluorinated thiophene ring linked to a bisphenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets. The fluorine atom in the thiophene ring can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The bisphenol structure may also interact with cellular receptors or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) is unique due to the presence of the fluorinated thiophene ring, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds without the fluorine atom.
Propiedades
Número CAS |
647859-59-4 |
|---|---|
Fórmula molecular |
C21H21FO2S |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-[(5-fluorothiophen-2-yl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H21FO2S/c1-11-7-13(3)20(23)15(9-11)19(17-5-6-18(22)25-17)16-10-12(2)8-14(4)21(16)24/h5-10,19,23-24H,1-4H3 |
Clave InChI |
PUEZUTYTCBBPBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C2=CC=C(S2)F)C3=CC(=CC(=C3O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)

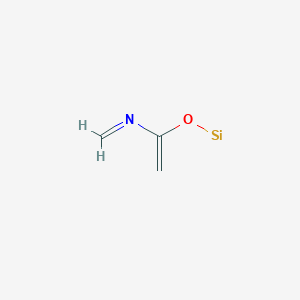
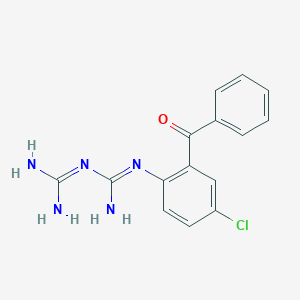
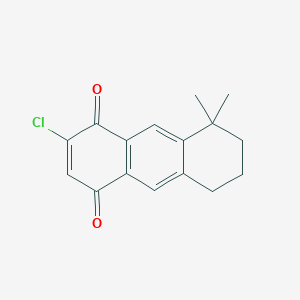
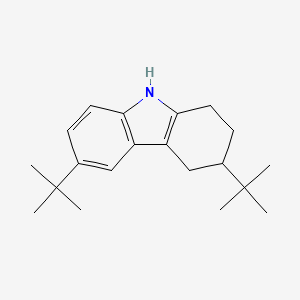
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
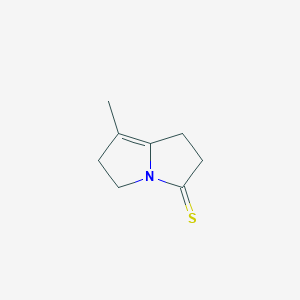
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
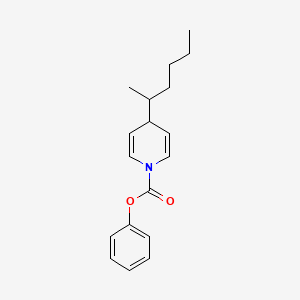
![Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
